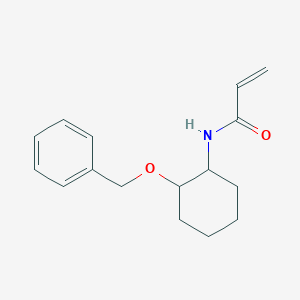![molecular formula C15H15N5O2S2 B3008857 3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034512-93-9](/img/structure/B3008857.png)
3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" is a novel molecule that may have potential applications in medicinal chemistry. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential chemotherapeutic applications. For instance, compounds with piperazine and piperidinyl substituents, as well as triazole and triazinone moieties, are frequently explored for their biological activities .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes that may include etherification, hydrazonation, cyclization, and reduction . For example, a four-step synthesis process was used to create a compound with a piperidinyl substituent, resulting in a 39% overall yield . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds with piperazine or piperidinyl substituents and triazole or triazinone rings is often characterized using spectroscopic methods such as infrared (IR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) . Quantum chemical calculations, including density functional theory (DFT), are used to predict the energy, geometrical structure, and vibrational wavenumbers of these molecules . The molecular electrostatic potential map, as well as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are also analyzed to elucidate molecular properties .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups and electronic properties. The presence of piperazine or piperidinyl groups, along with triazole or triazinone rings, suggests that these compounds could participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the substituents present and the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The electric dipole moment, polarizability, and static hyperpolarizability are important properties that can be calculated to understand the behavior of these molecules in different environments . The conformation of the molecule, such as the chair conformation observed in the piperazine ring, also affects these properties .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Research has shown that triazole derivatives, including those combined with piperidine or similar structures, exhibit significant antimicrobial and antifungal properties. For example, novel triazole compounds have been synthesized and demonstrated to possess moderate to good antifungal activity against various microorganisms, including strains of Aspergillus and Cryptococcus neoformans (Darandale et al., 2013). Similarly, other studies have focused on synthesizing and testing the antimicrobial activities of azole derivatives, further indicating the relevance of such structures in developing new antimicrobial agents (Başoğlu et al., 2013).
Chemotherapeutic Applications
Compounds featuring triazole and piperidine moieties have also been investigated for their potential chemotherapeutic applications. The structural and spectroscopic characterization of novel functionalized triazoline-3-thione compounds, for instance, has been carried out to explore their suitability as chemotherapeutic agents (El-Emam et al., 2012). These studies often involve detailed quantum chemical calculations to understand the compounds' molecular properties, which are crucial for their biological activity and potential therapeutic uses.
Anti-inflammatory and Antitumor Activities
Further research has delved into the synthesis and evaluation of triazole derivatives for anti-inflammatory and antitumor activities. For instance, a study synthesized a series of 1,2,4-triazole Schiff bases and tested them for bioactivity against tumor cells, revealing significant inhibitory activity, which underscores the potential of these compounds in cancer research (Ding et al., 2016).
Propiedades
IUPAC Name |
3-[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-9-16-12(8-24-9)14(21)19-5-2-10(3-6-19)20-15(22)13-11(17-18-20)4-7-23-13/h4,7-8,10H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANGIOFGTUYRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

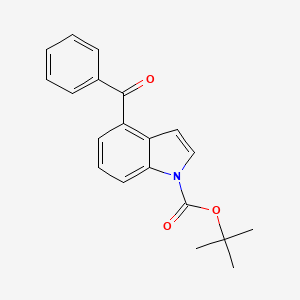
![N-((5-methylisoxazol-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3008775.png)
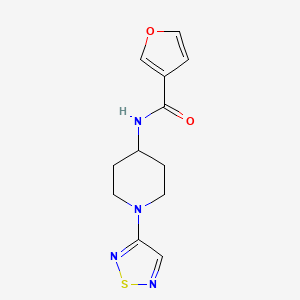

![Methyl 2-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3008780.png)
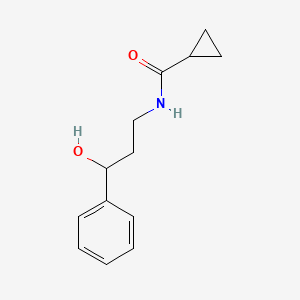
![6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3008784.png)
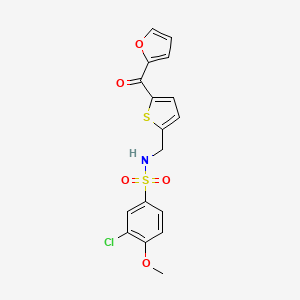
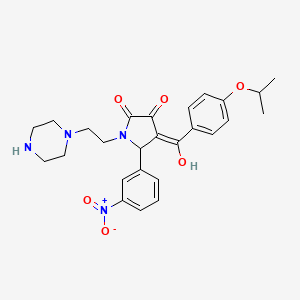
![3-oxo-2-phenyl-5-propyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3008791.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B3008792.png)

